molecular formula C14H20ClNO2 B14728433 5-chloro-N-heptyl-2-hydroxybenzamide CAS No. 6626-88-6

5-chloro-N-heptyl-2-hydroxybenzamide

Cat. No.: B14728433
CAS No.: 6626-88-6
M. Wt: 269.77 g/mol
InChI Key: YFNANJGMMSELJY-UHFFFAOYSA-N
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Description

5-chloro-N-heptyl-2-hydroxybenzamide is a chemical compound with the molecular formula C14H20ClNO2 It is known for its unique structure, which includes a benzamide core substituted with a chlorine atom at the 5-position, a heptyl chain at the nitrogen atom, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-heptyl-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and heptylamine.

    Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is reacted with heptylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-heptyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 5-chloro-N-heptyl-2-oxobenzamide or 5-chloro-N-heptyl-2-carboxybenzamide.

    Reduction: Formation of 5-chloro-N-heptyl-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-heptyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-heptyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzamide: Lacks the heptyl chain, making it less hydrophobic.

    N-heptyl-2-hydroxybenzamide: Lacks the chlorine atom, affecting its reactivity.

    5-chloro-N-methyl-2-hydroxybenzamide: Has a shorter alkyl chain, influencing its solubility and biological activity.

Uniqueness

5-chloro-N-heptyl-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl chain increases its hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6626-88-6

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

5-chloro-N-heptyl-2-hydroxybenzamide

InChI

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-9-16-14(18)12-10-11(15)7-8-13(12)17/h7-8,10,17H,2-6,9H2,1H3,(H,16,18)

InChI Key

YFNANJGMMSELJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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